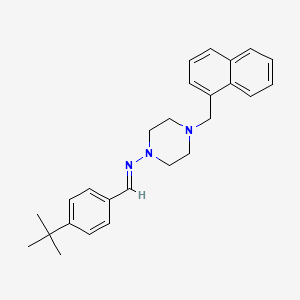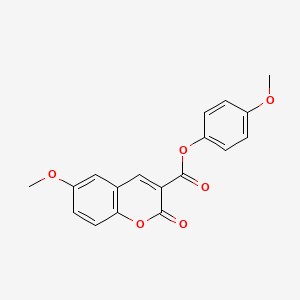
4-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds in the chromene family involves various chemical reactions and processes. For example, Zhu et al. (2014) developed a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, a related compound, using commercially available 1-(2-hydroxyphenyl) ethanone (Zhu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of chromene derivatives, including those similar to 4-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, reveals interesting structural features. Reis et al. (2013) analyzed the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, showing various conformational properties of the chromene ring (Reis et al., 2013).
Chemical Reactions and Properties
The chromene family is known for its versatile chemical reactions. For instance, Yin et al. (2013) explored the synthesis of various analogues of 2H-chromene derivatives, highlighting the potential for diverse chemical modifications (Yin et al., 2013).
Physical Properties Analysis
The physical properties of chromenes, including crystal structure and solubility, are important for understanding their potential applications. Inglebert et al. (2014) examined the crystal structure of a chromene derivative, providing insights into its physical characteristics (Inglebert et al., 2014).
Chemical Properties Analysis
Chromenes exhibit a range of chemical properties, such as reactivity and stability. The study by Halim and Ibrahim (2022) on a novel pyrazolo[3,4-b] pyridine derivative shows the chemical behavior of these compounds under different conditions (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research by Behrami and Dobroshi (2019) focused on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, including compounds structurally similar to "4-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate". These compounds exhibited high levels of antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, showcasing their potential in combating bacterial infections. The study emphasizes the significance of novel organic compounds in developing effective antibacterial agents (Behrami & Dobroshi, 2019).
Organic Synthesis and Catalysis
Alonzi et al. (2014) explored the synthesis of Warfarin and its analogues, where "4-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate" could theoretically serve as a related compound. The study utilized polystyrene-supported TBD catalysts in the Michael addition, yielding products with high conversion rates. This research demonstrates the utility of chromene derivatives in synthesizing biologically active molecules and highlights the efficiency of novel catalytic systems in organic synthesis (Alonzi et al., 2014).
Materials Science and Optoelectronic Applications
Ibrahim et al. (2017) conducted a study on "5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC)", a compound related to "4-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate", focusing on its synthesis, band structure calculations, and optoelectronic properties. The research revealed promising applications of such compounds in optoelectronic devices due to their distinctive photoluminescence and photoelectrical characteristics, which could be leveraged in the development of novel optoelectronic materials (Ibrahim et al., 2017).
Eigenschaften
IUPAC Name |
(4-methoxyphenyl) 6-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-21-12-3-5-13(6-4-12)23-17(19)15-10-11-9-14(22-2)7-8-16(11)24-18(15)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOJABZILWABFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxyphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


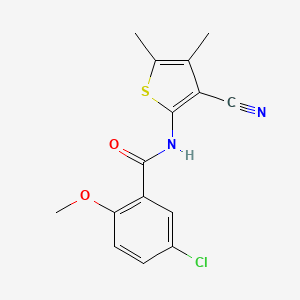
![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)
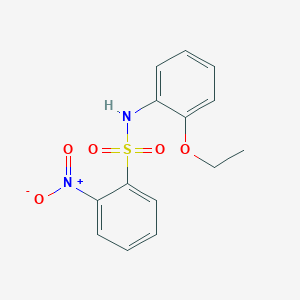
![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)
acetate](/img/structure/B5558847.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)
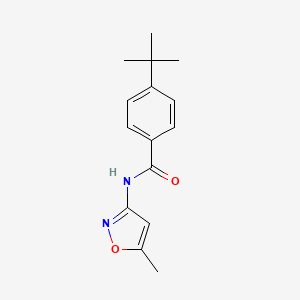
![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)
![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)
![(3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5558884.png)
![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)
